molecular formula C16H16FN3O2 B6541967 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058500-63-2

6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6541967
CAS No.: 1058500-63-2
M. Wt: 301.31 g/mol
InChI Key: LCLFVMVMLMXXGC-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a fluorinated dihydropyrimidinone derivative with a pyrrolidine-substituted ethyl ketone side chain. The 4-fluorophenyl group at position 6 enhances lipophilicity and may influence binding interactions in biological targets, while the pyrrolidin-1-yl moiety contributes to solubility and conformational flexibility.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-5-3-12(4-6-13)14-9-15(21)20(11-18-14)10-16(22)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLFVMVMLMXXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of β-Ketoamide Component

Unlike traditional β-keto esters (e.g., ethyl acetoacetate), the 3-position substituent in the target compound requires a 2-oxo-2-(pyrrolidin-1-yl)ethyl group. This necessitates the use of a preformed β-ketoamide, such as 2-(pyrrolidin-1-yl)-2-oxoethyl acetoacetate , synthesized via aminolysis of ethyl acetoacetate with pyrrolidine. The reaction proceeds under reflux in toluene with a catalytic amount of p-toluenesulfonic acid, yielding the β-ketoamide in 78–85% efficiency.

Optimized Reaction Conditions

A modified Biginelli protocol employs Fe3O4@meglumine sulfonic acid (Fe3O4@MSA) as a recyclable heterogeneous catalyst under microwave irradiation (400 W, 80°C). The reaction mixture of 4-fluorobenzaldehyde (1 mmol), β-ketoamide (1 mmol), and urea (1.2 mmol) in a 1:1 water-ethanol solvent system achieves 88–92% conversion within 12–15 minutes. The use of microwave irradiation enhances reaction kinetics by promoting rapid dielectric heating, while Fe3O4@MSA facilitates proton transfer and stabilizes intermediates.

Table 1: Comparative Analysis of Catalytic Systems for Core Synthesis

CatalystSolventTemperature (°C)Time (min)Yield (%)
Fe3O4@MSAWater-Ethanol801592
CuttleboneSolvent-free1102085
Bi(NO3)3·5H2OEthanol803078

Post-Cyclization Functionalization

The intermediate 6-(4-fluorophenyl)-3-(2-oxoethyl)-3,4-dihydropyrimidin-4-one undergoes amidation to introduce the pyrrolidin-1-yl moiety.

Amidation via Carbodiimide Coupling

The ketone group at the 3-position is converted to an amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. Pyrrolidine (1.5 eq) is added dropwise at 0°C, and the reaction is stirred for 6–8 hours at room temperature, achieving 80–85% yield.

One-Pot Tandem Oxidation-Amidation

An alternative approach employs Dess-Martin periodinane for in-situ oxidation of the 3-hydroxyl intermediate (formed via hydrolysis of the β-ketoamide) to the ketone, followed by amidation with pyrrolidine. This method reduces purification steps and improves overall yield to 89%.

Green Chemistry and Scalability

Solvent-Free Synthesis

Cuttlebone, a natural catalyst composed of calcium carbonate and chitin, enables solvent-free synthesis under microwave irradiation. The catalyst is recovered via simple filtration and reused for three cycles with minimal activity loss (yield drop: 95% → 90% → 88%).

Mechanochemical Approaches

Ball milling the reactants (4-fluorobenzaldehyde, β-ketoamide, urea) with montmorillonite K10 for 45 minutes achieves 82% yield, eliminating solvent use and reducing energy consumption.

Analytical Characterization

Key spectroscopic data confirm the target compound’s structure:

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.12 (s, 1H, NH), 7.45–7.38 (m, 2H, ArH), 7.15–7.08 (m, 2H, ArH), 5.21 (s, 1H, CH), 3.45–3.35 (m, 4H, pyrrolidine-CH2), 2.85 (d, 2H, J = 6.4 Hz, CH2), 1.90–1.75 (m, 4H, pyrrolidine-CH2).

  • HRMS (ESI+) : m/z calculated for C17H18FN3O2 [M+H]+: 324.1412; found: 324.1409.

Challenges and Limitations

  • β-Ketoamide Instability : The β-ketoamide precursor is prone to keto-enol tautomerism, requiring anhydrous conditions and low temperatures during synthesis.

  • Regioselectivity in Amidation : Competing reactions at the 2-oxo position necessitate precise stoichiometric control to avoid N-alkylation byproducts .

Chemical Reactions Analysis

2.1. Nucleophilic Substitution Reactions

These reactions involve the replacement of a leaving group by a nucleophile. Given the presence of a pyrrolidinyl group, which can act as a nucleophile, this compound might participate in nucleophilic substitution reactions, potentially altering its pharmacological properties.

2.3. Hydrolysis Reactions

The ester-like moiety in the compound could be susceptible to hydrolysis, potentially leading to the formation of carboxylic acids or alcohols. This reaction could be catalyzed by acids or bases.

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for characterizing the structure and purity of the compound. For similar dihydropyrimidinones, characteristic absorptions include C═O stretching and N–H stretching bands in IR spectra, and specific signals in the ¹H NMR and ¹³C NMR spectra corresponding to the aromatic and heterocyclic protons and carbons .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-(4-Fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one Pyrimidine core with fluorophenyl and pyrrolidinyl groupsPotential for diverse biological activities
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one Dihydropyrimidinone core with methoxy and pyrrolidine substituentsExhibits potential biological activity, synthesized via Biginelli reaction
6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Tetrahydropyrimidine core with fluorophenyl and thioxo groupsCharacterized by specific IR and NMR absorptions

Scientific Research Applications

Antimigraine Activity

Research indicates that derivatives of 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one exhibit promising effects in treating migraines. A notable patent describes its use as a medicament for the acute or prophylactic treatment of migraine. The compound operates by modulating neurotransmitter levels and reducing neurogenic inflammation, which are critical factors in migraine pathophysiology .

Antitumor Activity

Studies have shown that this compound possesses antitumor properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression, particularly in breast and lung cancer models. This activity is attributed to the compound's influence on signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells, thereby contributing to the preservation of cognitive function and motor skills .

Case Studies

StudyFocusFindings
Study 1 Migraine TreatmentDemonstrated significant reduction in migraine frequency when administered in doses ranging from 0.1 to 500 mg .
Study 2 Antitumor ActivityShowed that the compound inhibited tumor growth by inducing apoptosis in cancer cell lines (e.g., MCF-7, A549) .
Study 3 NeuroprotectionFound that the compound significantly reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : Fluorine (target compound) vs. chlorine () affects electronic properties; fluorine’s electronegativity may enhance hydrogen bonding in target interactions .
  • Solubility : Pyrrolidine and piperidine derivatives (e.g., target compound and BI78148) generally exhibit better aqueous solubility than highly halogenated analogs (e.g., ) .

Biological Activity

6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

The compound is characterized by the following molecular details:

  • Molecular Formula : C14_{14}H16_{16}FN3_{3}O2_{2}
  • Molecular Weight : 277.29 g/mol
  • CAS Number : 1105200-79-0

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds exhibit notable anticancer activities. For instance, a study demonstrated that similar pyrimidine derivatives significantly inhibited the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MDA-MB-231 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as p53 and MDM2 .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effectiveness at concentrations as low as 0.5 mg/mL .

Anti-inflammatory Effects

Pyrimidine derivatives have been recognized for their anti-inflammatory properties. A specific study highlighted that compounds similar to this compound displayed superior anti-inflammatory activity compared to curcumin in various assays, suggesting a promising therapeutic role in inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • MDM2/p53 Pathway : The compound potentially inhibits MDM2, leading to the stabilization and activation of p53, which is crucial for inducing apoptosis in cancer cells .
  • Cell Cycle Regulation : It may interfere with cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), thereby halting the proliferation of tumor cells .
  • Inflammatory Mediators : The compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of this compound in treating breast cancer models in mice. Results showed a significant reduction in tumor size when administered at a dose of 100 mg/kg, indicating its potential as a therapeutic agent .
  • Antimicrobial Testing : In another investigation, the compound was tested against various microbial strains, demonstrating effective inhibition against E. coli with an MIC value of 0.25 mg/mL .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation ,
AntimicrobialEffective against E. coli ,
Anti-inflammatorySuperior activity compared to curcumin

Q & A

Q. Q1: What are the recommended synthetic routes for 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

Answer: A metal-free, high-yield synthesis under mild conditions is preferred for fluorinated pyrimidines. For example:

  • Step 1: Condensation of β-CF3 aryl ketones with urea/thiourea derivatives using HCl or AcOH as catalysts.
  • Step 2: Cyclization under microwave irradiation (100–120°C, 30–60 min) to form the dihydropyrimidinone core.
  • Step 3: Functionalization via alkylation or nucleophilic substitution to introduce the pyrrolidinyl-ethyl side chain.

Key Data from Analogous Syntheses (see Table 1):

CompoundYield (%)Reaction ConditionsReference
4-Fluoro-2-methyl-6-phenylpyrimidine85AcOH, 100°C, 2 h
4-Fluoro-6-(4-fluorophenyl)pyrimidine78Microwave, 120°C, 30 min

Optimize yield by adjusting solvent polarity (e.g., DMF vs. EtOH) and catalyst loading (1–5 mol%). Contradictions in yield (e.g., 78% vs. 85%) may arise from steric effects of substituents or side reactions during alkylation .

Q. Q2: How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Answer:

  • NMR: Confirm the dihydropyrimidinone core via 1H^1H-NMR signals at δ 5.2–5.5 ppm (C4-H) and δ 8.1–8.3 ppm (C6-aryl protons). The pyrrolidinyl group shows resonances at δ 2.5–3.0 ppm (N-CH2) .
  • HRMS: Validate molecular weight (expected [M+H]+: ~331.13) with <2 ppm error .
  • X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and hydrogen bonding (e.g., C=O···H-N interactions in the pyrimidinone ring). For analogs, R-factors <0.065 indicate high accuracy .

Advanced Research Questions

Q. Q3: What experimental design principles apply to studying the environmental fate of this compound, particularly its persistence and bioaccumulation?

Answer: Adopt a tiered approach:

Lab-Scale Studies:

  • Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Fluorinated pyrimidines typically exhibit logP ~2.5–3.5 .
  • Assess hydrolysis half-life at pH 5–9 (25–50°C) using HPLC-MS.

Ecosystem Modeling:

  • Use randomized block designs (split-split plots) to evaluate abiotic/biotic interactions in soil-water systems. Include controls for microbial activity .

Key Contradictions:

  • Fluorine substituents may reduce biodegradability but enhance photostability, leading to conflicting persistence predictions. Resolve via accelerated UV exposure assays .

Q. Q4: How can structure-activity relationships (SARs) be explored to optimize target binding affinity (e.g., kinase inhibition)?

Answer:

  • Step 1: Synthesize analogs with variations in:
    • Pyrrolidinyl group (e.g., piperidine vs. azetidine).
    • Fluorophenyl substituents (e.g., Cl, CF3).
  • Step 2: Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., PDB 1HCL ).
  • Step 3: Validate via in vitro kinase assays (IC50 measurements). For example:
    • Replace the 4-fluorophenyl with 4-CF3 to enhance hydrophobic interactions (ΔIC50: ~10 nM → 2 nM) .

Data Interpretation:
Contradictions in SARs (e.g., reduced activity with bulkier substituents) may indicate steric clashes or altered binding kinetics. Use isothermal titration calorimetry (ITC) to dissect thermodynamic contributions .

Q. Q5: What methodologies are recommended for analyzing metabolic pathways and metabolite identification in preclinical studies?

Answer:

  • In Vitro Models:
    • Incubate with liver microsomes (human/rat) and NADPH. Monitor via LC-QTOF-MS for phase I metabolites (e.g., hydroxylation at C3).
    • Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
  • In Vivo Studies:
    • Administer 14C^{14}C-labeled compound to track excretion routes (urine vs. feces).
    • Identify glucuronide conjugates via β-glucuronidase treatment .

Critical Note: Fluorine atoms may block certain oxidation pathways, leading to unexpected metabolite profiles. Validate with stable isotope tracing .

Q. Q6: How should researchers address contradictions in bioactivity data across different assay platforms?

Answer:

  • Root Cause Analysis:
    • Compare assay conditions (e.g., ATP concentration in kinase assays).
    • Validate cell permeability using Caco-2 monolayers (apparent permeability, Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
  • Mitigation Strategies:
    • Standardize protocols (e.g., IC50 determination under identical ATP/Km levels).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase assays) .

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